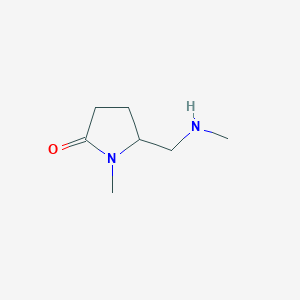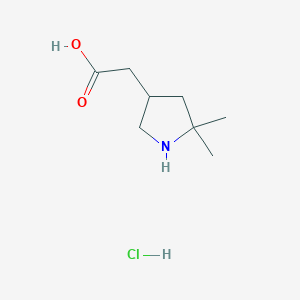
(S)-Quinuclidine-2-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinuclidine is a nitrogenous heterocyclic compound. It is a strong base, with pKa of the conjugate acid 11.0. This is due to the nitrogen atom’s inductive effect and the ability of the nitrogen’s lone pair to delocalize into the carbocyclic ring, thus achieving aromaticity. Carboxylic acids are organic compounds that contain a carboxyl group (C(=O)OH). The term “hydrochloride” means it’s a salt resulting from the reaction of hydrochloric acid with an organic base .
Chemical Reactions Analysis
Acid halides, like “(S)-Quinuclidine-2-carboxylic acid hydrochloride”, are among the most reactive of carboxylic acid derivatives and can be converted into many other kinds of compounds by nucleophilic acyl substitution mechanisms .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis Techniques : (R)-quinuclidine-2-carboxylic acid, a related compound, has been synthesized through a 7-step process from d-mannitol-derived piperidine (Etayo et al., 2008). This synthesis route illustrates a method that could potentially be adapted for (S)-quinuclidine-2-carboxylic acid hydrochloride.
Crystal Structure Analysis : The molecular and crystal structure of quinuclidine betaine hydrochloride, a structurally similar compound, has been characterized using X-ray diffraction, FTIR, NMR spectroscopy, and DFT calculations (Dega-Szafran et al., 2009). This type of analysis could be relevant for understanding the physical and chemical properties of (S)-quinuclidine-2-carboxylic acid hydrochloride.
Chemical Properties and Interactions
Chemical Derivatives and Potential Applications : Research has focused on the synthesis of derivatives of quinuclidine, such as di(2-thienyl)(3-quinuclidyl)carbinol hydrochloride, which exhibits antisecretory and antiulcerous activity (Koikov et al., 1998). This suggests potential pharmaceutical applications for quinuclidine derivatives, including (S)-quinuclidine-2-carboxylic acid hydrochloride.
Pharmacophore Research : (S)-Quinuclidine-2-carboxylic acid hydrochloride could potentially serve as a pharmacophore, a part of a molecular structure that is responsible for a particular biological or pharmacological interaction. Studies on related compounds have shown that quinuclidine derivatives can act as muscarinic ligands (Snow et al., 1991).
Potential Therapeutic Applications
- Antiarrhythmic Properties : A derivative of quinuclidine-3-carboxylic acid hydrochloride, structurally similar to (S)-quinuclidine-2-carboxylic acid hydrochloride, showed potent antiarrhythmic activity in animal models (Oppenheimer et al., 1980). This indicates potential therapeutic applications in cardiac arrhythmias.
Enzymatic Processes and Stereochemistry
- Enzymatic Resolution and Chiral Applications : A study on the enantioselective hydrolysis of quinuclidinium derivatives using Aspergillus melleus protease illustrates the importance of stereochemistry and enzymatic processes in the manipulation of quinuclidine derivatives (Nomoto et al., 2003). This research could be relevant for producing enantiomerically pure forms of (S)-quinuclidine-2-carboxylic acid hydrochloride.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-1-azabicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-8(11)7-5-6-1-3-9(7)4-2-6;/h6-7H,1-5H2,(H,10,11);1H/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIJZJVAIURHGA-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1CC2C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1C[C@H]2C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Quinuclidine-2-carboxylic acid hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(morpholine-4-sulfonyl)-1,4'-bipiperidine](/img/structure/B2841957.png)
![N-(2-chlorophenyl)-N'-[(dimethylamino)methylene]thiourea](/img/structure/B2841959.png)


![4-(4-methylphenyl)-3-[[4-(trifluoromethoxy)phenoxy]methyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2841965.png)





![N-(5-chloro-2-methoxyphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide](/img/structure/B2841976.png)
![4-[(E)-2-[3-[3-(2-Oxoazetidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl]ethenyl]-N-propan-2-ylbenzenesulfonamide](/img/structure/B2841977.png)
